molecular formula C8H5BrClFO2 B1433071 Methyl 4-bromo-3-chloro-2-fluorobenzoate CAS No. 1427440-57-0

Methyl 4-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B1433071
CAS No.: 1427440-57-0
M. Wt: 267.48 g/mol
InChI Key: DORFWUUEBUVBPV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the halogenation and esterification of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large quantities of 2-fluorobenzoic acid are halogenated using bromine and chlorine gases in industrial reactors.

    Continuous Esterification: The halogenated product is continuously fed into esterification reactors where it reacts with methanol under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the halogens.

    Reduction: Methyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.

    Oxidation: 4-bromo-3-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-chloro-2-fluorobenzoate is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in halogenation and esterification reactions.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis and halogenation.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-chloro-2-fluorobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-bromo-3-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 4-bromo-2-fluorobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-bromo-4-chloro-3-fluorobenzoate: Has a different substitution pattern, affecting its chemical reactivity and biological activity.

    Methyl 4-chloro-2-fluorobenzoate: Lacks the bromine atom, resulting in different reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable for scientific research and industrial production.

Properties

IUPAC Name

methyl 4-bromo-3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFWUUEBUVBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427440-57-0
Record name methyl 4-bromo-3-chloro-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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